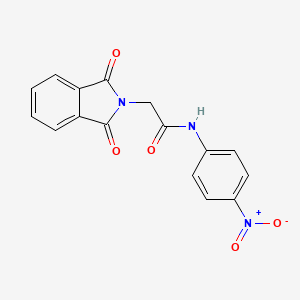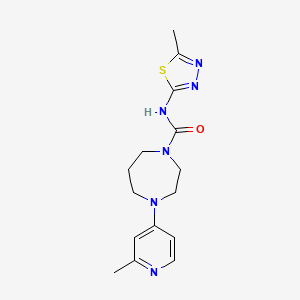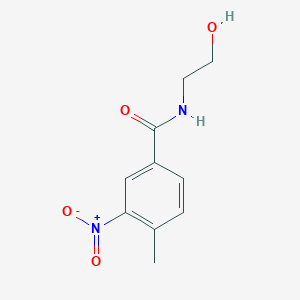![molecular formula C20H31BrN2O5 B4146203 1-[3-(4-Bromo-2-propan-2-ylphenoxy)propyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4146203.png)
1-[3-(4-Bromo-2-propan-2-ylphenoxy)propyl]-4-ethylpiperazine;oxalic acid
Overview
Description
1-[3-(4-Bromo-2-propan-2-ylphenoxy)propyl]-4-ethylpiperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated phenoxy group, an isopropyl substituent, and a piperazine ring. The oxalate salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Bromo-2-propan-2-ylphenoxy)propyl]-4-ethylpiperazine;oxalic acid typically involves multiple steps:
Bromination: The initial step involves the bromination of 2-isopropylphenol to obtain 4-bromo-2-isopropylphenol.
Ether Formation: The brominated phenol is then reacted with 3-chloropropylamine to form 3-(4-bromo-2-isopropylphenoxy)propylamine.
Piperazine Introduction: The resulting amine is then reacted with 4-ethylpiperazine to form the final compound, 1-[3-(4-bromo-2-isopropylphenoxy)propyl]-4-ethylpiperazine.
Oxalate Salt Formation: The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for each step to ensure precise control over reaction conditions.
Purification: Employing purification techniques such as recrystallization and chromatography to obtain high-purity products.
Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Bromo-2-propan-2-ylphenoxy)propyl]-4-ethylpiperazine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group.
Reduction: Reduction reactions can occur at the brominated phenoxy group.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the isopropyl group can lead to the formation of a ketone or carboxylic acid.
Reduction: Reduction of the brominated phenoxy group can yield a phenol.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(4-Bromo-2-propan-2-ylphenoxy)propyl]-4-ethylpiperazine;oxalic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(4-Bromo-2-propan-2-ylphenoxy)propyl]-4-ethylpiperazine;oxalic acid involves:
Molecular Targets: The compound interacts with specific molecular targets, such as receptors or enzymes.
Pathways Involved: It modulates signaling pathways, leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(4-chloro-2-isopropylphenoxy)propyl]-4-ethylpiperazine oxalate
- 1-[3-(4-fluoro-2-isopropylphenoxy)propyl]-4-ethylpiperazine oxalate
- 1-[3-(4-methyl-2-isopropylphenoxy)propyl]-4-ethylpiperazine oxalate
Uniqueness
1-[3-(4-Bromo-2-propan-2-ylphenoxy)propyl]-4-ethylpiperazine;oxalic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity in substitution reactions. Additionally, the oxalate salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
IUPAC Name |
1-[3-(4-bromo-2-propan-2-ylphenoxy)propyl]-4-ethylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BrN2O.C2H2O4/c1-4-20-9-11-21(12-10-20)8-5-13-22-18-7-6-16(19)14-17(18)15(2)3;3-1(4)2(5)6/h6-7,14-15H,4-5,8-13H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXWYTFKENQQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCOC2=C(C=C(C=C2)Br)C(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-Ethylpiperazin-1-yl)propoxy]benzaldehyde;hydrochloride](/img/structure/B4146121.png)
![methyl (3-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate](/img/structure/B4146128.png)
![N-[(1-adamantylamino)carbonyl]phenylalanine](/img/structure/B4146134.png)
![1-benzyl-2-[(4-chloro-2-nitrophenyl)thio]-1H-imidazole](/img/structure/B4146139.png)

![N-{4-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]phenyl}-1-adamantanecarboxamide](/img/structure/B4146148.png)

![2-({[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4146159.png)
![2-({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4146161.png)
![3-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]quinazolin-4-one](/img/structure/B4146168.png)
![N-methyl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B4146176.png)
![4-chloro-N-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B4146180.png)

![N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]thiophene-3-carboxamide](/img/structure/B4146206.png)
